molecular formula C8H8BrF B1286506 1-Bromo-2-fluoro-3,5-dimethylbenzene CAS No. 344-16-1

1-Bromo-2-fluoro-3,5-dimethylbenzene

Cat. No.: B1286506
CAS No.: 344-16-1
M. Wt: 203.05 g/mol
InChI Key: HGVBXEOMBASYFG-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, characterized by the presence of bromine, fluorine, and two methyl groups attached to the benzene ring

Mechanism of Action

Target of Action

1-Bromo-2-fluoro-3,5-dimethylbenzene is an aromatic compound that primarily targets the benzene ring in organic reactions . The benzene ring is a key component in many biological molecules and is involved in various biochemical processes. The compound’s bromine and fluorine atoms can interact with the benzene ring, leading to a variety of potential reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine or fluorine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring . This mechanism allows the compound to effectively interact with its targets and induce changes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the benzene ring with an electrophile, leading to the formation of a substituted benzene ring . The downstream effects of this pathway can vary widely depending on the specific context and the other molecules involved.

Result of Action

The primary result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of a variety of different molecules, depending on the specific context and the other reactants present. The exact molecular and cellular effects can vary widely.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other reactants can affect the outcome of the electrophilic aromatic substitution reaction . Additionally, factors such as temperature and pH can also influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,5-dimethylbenzene can be synthesized through a multi-step process involving the halogenation and methylation of benzene derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Bromo-3,5-dimethylbenzene
  • 2-Bromo-5-fluoro-1,3-dimethylbenzene
  • 1-Fluoro-2,4-dimethylbenzene

Uniqueness: 1-Bromo-2-fluoro-3,5-dimethylbenzene is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring.

Properties

IUPAC Name

1-bromo-2-fluoro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVBXEOMBASYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597665
Record name 1-Bromo-2-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-16-1
Record name 1-Bromo-2-fluoro-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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